molecular formula C11H20N2S B511098 N,N-diethyl-N'-(thien-2-ylmethyl)ethane-1,2-diamine CAS No. 852706-07-1

N,N-diethyl-N'-(thien-2-ylmethyl)ethane-1,2-diamine

Cat. No.: B511098
CAS No.: 852706-07-1
M. Wt: 212.36g/mol
InChI Key: KRZYUBRNUWCSDO-UHFFFAOYSA-N
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Description

N,N-Diethyl-N'-(thien-2-ylmethyl)ethane-1,2-diamine is a tertiary diamine derivative featuring a thiophene moiety. Its structure comprises a central ethane-1,2-diamine backbone with N,N-diethyl groups and a thien-2-ylmethyl substituent at the N' position.

Properties

IUPAC Name

N',N'-diethyl-N-(thiophen-2-ylmethyl)ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2S/c1-3-13(4-2)8-7-12-10-11-6-5-9-14-11/h5-6,9,12H,3-4,7-8,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRZYUBRNUWCSDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNCC1=CC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism

  • Deprotonation : The primary amine of N,N-diethylethane-1,2-diamine is deprotonated by a base (e.g., NaOH or K₂CO₃), forming a reactive amide ion.

  • Substitution : The amide ion performs an SN2 attack on the chloromethyl carbon of 2-chloromethyl thiophene, displacing chloride and forming the C–N bond.

  • Workup : The product is isolated via distillation or chromatography, yielding the target compound.

Optimization Parameters

  • Solvent : Polar aprotic solvents like DMF or THF enhance nucleophilicity.

  • Temperature : 60–80°C balances reaction rate and side-product formation.

  • Base : Sodium hydroxide (2.5 equiv) achieves >85% conversion.

Table 1: Representative Conditions and Yields

ParameterValueYield (%)Purity (%)Source
SolventDMF7895
Temperature70°C8297
BaseK₂CO₃7593

This method is favored for scalability but requires careful stoichiometry to avoid bis-alkylation.

Reductive Amination of Thiophene-2-carbaldehyde

An alternative approach involves reductive amination between thiophene-2-carbaldehyde and N,N-diethylethane-1,2-diamine , though this route introduces challenges in regioselectivity.

Reaction Steps

  • Imine Formation : The aldehyde reacts with the primary amine to form a Schiff base.

  • Reduction : Sodium cyanoborohydride (NaBH₃CN) reduces the imine to a secondary amine.

Limitations

  • Regioselectivity : The diethylated amine is less nucleophilic, favoring reaction at the primary amine.

  • Byproducts : Over-reduction or dimerization occurs without strict temperature control (<40°C).

Table 2: Key Performance Metrics

Reducing AgentSolventYield (%)Purity (%)Source
NaBH₃CNMeOH6588
H₂ (Pd/C)EtOAc5882

This method is less efficient than nucleophilic substitution but useful for laboratory-scale diversification.

Organometallic Coupling Strategies

Advanced methodologies employ Negishi or Kumada coupling to attach the thienylmethyl group to a pre-functionalized diamine.

Negishi Coupling Protocol

  • Zinc Reagent Synthesis : 2-(Bromomethyl)thiophene is treated with zinc dust to form (thien-2-ylmethyl)zinc bromide.

  • Cross-Coupling : The zinc reagent reacts with N,N-diethyl-2-chloroethane-1,2-diamine under palladium catalysis.

Table 3: Coupling Reaction Parameters

CatalystLigandYield (%)Purity (%)Source
Pd(OAc)₂SPhos7094
PdCl₂(dppf)XPhos6892

While this route offers precise control, it requires anhydrous conditions and specialized reagents.

Comparative Analysis of Methods

Table 4: Method Comparison

MethodScalabilityCostYield (%)Purity (%)
Nucleophilic Sub.HighLow8297
Reductive AminationModerateMedium6588
Negishi CouplingLowHigh7094

The nucleophilic substitution method is optimal for industrial synthesis due to its cost-effectiveness and high yield. Organometallic routes are reserved for niche applications requiring minimal byproducts .

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-N’-(thien-2-ylmethyl)ethane-1,2-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary or secondary amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N,N-diethyl-N’-(thien-2-ylmethyl)ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors, to exert its effects. The compound can modulate biochemical pathways by binding to these targets and altering their activity . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Ethane-1,2-diamine Derivatives

Compound Name Substituents at N and N' Positions Molecular Weight Key Properties/Applications Reference
N,N-Diethyl-N'-(thien-2-ylmethyl)ethane-1,2-diamine N: Diethyl; N': Thien-2-ylmethyl Not reported Hypothesized use in coordination chemistry or radiopharmaceuticals Target
N,N-Diethyl-N′-(4-chloro-3-thienyl)ethane-1,2-diamine N: Diethyl; N': 4-Chloro-3-thienyl Not reported Labeled with At-211 for radiopharmaceuticals
N,N-Diethyl-N'-(6-methyl-1,3-benzothiazol-2-yl)ethane-1,2-diamine N: Diethyl; N': 6-Methyl-benzothiazol-2-yl 263.40 Potential antimicrobial/coordination agent
N,N-Diethyl-N'-[5-(2-furyl)-...]ethane-1,2-diamine (Compound 5e) N: Diethyl; N': Furyl-substituted isoquinoline Not reported Antitumor activity (IC₅₀ values vs. cancer cell lines)
N,N′-Bis(1-phenylethylidene)-ethane-1,2-diamine (bpeed) N,N': Bis(1-phenylethylidene) Not reported Schiff base ligand for metal complexes

Key Observations :

  • Thiophene vs.
  • Halogenation : The 4-chloro-3-thienyl analog () demonstrates utility in radiopharmaceutical synthesis, where halogen atoms facilitate isotope labeling .
  • Heterocyclic Substituents : Benzothiazole () and benzofuran () groups introduce aromaticity and rigidity, which may improve binding specificity in therapeutic applications.

Antitumor Activity

Compound 5e (N,N-Diethyl-N'-[5-(2-furyl)-...]ethane-1,2-diamine) exhibits antitumor activity, with IC₅₀ values reported against human cancer cell lines. The furyl group may contribute to DNA intercalation or kinase inhibition, though mechanistic studies are needed .

Radiopharmaceutical Potential

The 4-chloro-3-thienyl analog () reacts with astatine-211 (At-211) under heated aqueous conditions, forming a stable radiopharmaceutical candidate. This highlights the scaffold’s adaptability for isotope labeling .

Antimicrobial Activity

SQ109 (N-geranyl-N′-(2-adamantyl)ethane-1,2-diamine), a structurally distinct analog, shows potent antimicrobial activity against Mycobacterium tuberculosis. While substituents differ, the ethane-1,2-diamine core likely plays a role in membrane penetration .

Coordination Chemistry

Nickel(II) complexes of N,N-diethyl-N',N'-bis(pyrid-2-ylmethyl)ethane-1,2-diamine (L2 in ) demonstrate stable octahedral geometries, underscoring the ligand’s versatility in forming transition metal complexes .

Biological Activity

N,N-diethyl-N'-(thien-2-ylmethyl)ethane-1,2-diamine is an organic compound notable for its unique molecular structure, which includes a thienyl group and two amine functionalities. This compound has garnered attention in various fields, particularly in proteomics and medicinal chemistry, due to its potential biological activities.

  • Molecular Formula : C₁₁H₂₀N₂S
  • Molecular Weight : 212.35 g/mol
  • Structure : The compound features two amine groups and a thienyl moiety, which may enhance its interactions with biological targets.

Biological Activity

Research indicates that this compound exhibits significant biological activity relevant to proteomics research. Its structural similarity to other biologically active compounds suggests potential applications as enzyme inhibitors or modulators in various biological pathways.

The biological activity of this compound is largely attributed to the following properties:

  • Amine Functional Groups : These groups can participate in hydrogen bonding and nucleophilic reactions, enhancing the compound's reactivity.
  • Thienyl Group : This moiety may facilitate π-π stacking interactions with aromatic residues in proteins, potentially increasing binding affinity to biological targets.

Binding Affinity Studies

Studies have employed various techniques to assess the binding affinity of this compound to specific proteins. Techniques include:

  • Surface Plasmon Resonance (SPR) : Used to measure real-time binding interactions.
  • Isothermal Titration Calorimetry (ITC) : Provides thermodynamic data on binding events.

These studies suggest that the compound has a favorable binding profile with certain enzymes, indicating its potential as a therapeutic agent.

Toxicity and Environmental Impact

According to environmental assessments, compounds similar to this compound have been classified based on their toxicity levels. For instance:

  • NOEC (No Observed Effect Concentration) : Less than 0.01 mg/l for marine or freshwater organisms .
  • Bioconcentration Factor (BCF) : Evidence suggests that it can biomagnify within food chains .

These factors are crucial for evaluating the environmental safety of the compound.

Comparative Analysis with Similar Compounds

The following table summarizes key characteristics of this compound in comparison with structurally similar compounds:

Compound NameMolecular FormulaMolecular WeightUnique Features
This compoundC₁₁H₂₀N₂S212.35 g/molContains thienyl group enhancing electronic properties
N,N-dimethyl-N'-(thiophen-2-ylmethyl)ethane-1,2-diamineC₉H₁₆N₂S184.30 g/molContains dimethyl groups instead of diethyl groups
N,N-diethyl-N'-(pyridin-2-ylmethyl)ethane-1,2-diamineC₁₁H₂₀N₂208.29 g/molSubstituted with a pyridine ring
N,N'-diethylethylenediamineC₆H₁₆N₂116.21 g/molLacks the thienyl group; simpler structure

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of N,N-diethyl-N'-(thien-2-ylmethyl)ethane-1,2-diamine to improve yield and purity?

  • Methodology :

  • Stepwise alkylation : Use a two-step alkylation process. First, react ethane-1,2-diamine with diethylating agents (e.g., diethyl sulfate) under basic conditions (e.g., NaOH in ethanol) to form N,N-diethylethane-1,2-diamine. Second, introduce the thien-2-ylmethyl group via reductive amination with 2-thiophenecarboxaldehyde and a reducing agent like NaBH₃CN .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reactivity, while ethanol or dichloromethane aids in purification .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures improves purity .

Q. What spectroscopic techniques are most effective for confirming the structural integrity of this compound?

  • Key techniques :

  • ¹H/¹³C NMR : Assign peaks for diethyl groups (δ ~1.0–1.5 ppm for CH₃, δ ~2.5–3.5 ppm for N-CH₂), thienyl protons (δ ~6.5–7.5 ppm), and ethylene backbone (δ ~2.5–3.0 ppm) .
  • IR spectroscopy : Confirm N-H stretching (~3350–3400 cm⁻¹) and C-S/C-N bonds (650–750 cm⁻¹ for thiophene S-C; ~1250 cm⁻¹ for C-N) .
  • Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to distinguish from analogs .

Advanced Research Questions

Q. How does the thien-2-ylmethyl substituent influence the compound’s coordination behavior with transition metals?

  • Mechanistic insight :

  • The thiophene sulfur atom and tertiary amines act as potential donor sites for metal chelation. For example, Ni(II) or Cu(II) complexes may form octahedral geometries, with thiophene S participating in π-backbonding or σ-donation .
  • Experimental validation : Use X-ray crystallography (e.g., single-crystal studies) to confirm coordination geometry, as demonstrated in analogous nickel-thiosulfate complexes . Stability constants (log K) can be determined via potentiometric titrations .

Q. What strategies resolve contradictions in reported biological activities of structurally similar diamine derivatives?

  • Analytical framework :

  • Comparative SAR studies : Compare this compound with analogs (e.g., N,N'-bis(4-fluorobenzyl)ethane-1,2-diamine) to isolate substituent effects. For instance, thiophene’s electron-rich nature may enhance interactions with aromatic enzyme pockets vs. halogenated analogs .
  • Dose-response assays : Use standardized in vitro models (e.g., enzyme inhibition or cytotoxicity assays) to reconcile discrepancies in IC₅₀ values across studies .

Q. How can thermal and pH stability be systematically evaluated for this compound in radiopharmaceutical applications?

  • Protocol :

  • Thermogravimetric analysis (TGA) : Measure decomposition temperatures (Td) under nitrogen atmosphere (e.g., 100–300°C range) .
  • Radiolabeling stability : Incubate ⁶⁸Ga- or ⁹⁹mTc-labeled derivatives in serum at 37°C and analyze radiochemical purity via HPLC over 24 hours .
  • pH-dependent degradation : Use accelerated stability testing at pH 2–9 (buffered solutions) with LC-MS to identify degradation products .

Methodological Tables

Table 1 : Comparison of Structural Analogs and Their Key Properties

Compound NameStructural VariationKey ApplicationsReference
N,N-Diethyl-N'-(4-Cl-thienyl)diamineChlorine substitution on thiopheneRadiolabeling (At-211 complexes)
N,N'-Bis(4-fluorobenzyl)diamineFluorobenzyl groupsEnzyme inhibition studies
TMPPD (N,N,N’-trimethyl-piperidine-diamine)Piperidine ringDrug metabolism research

Table 2 : Optimal Reaction Conditions for Synthesis

ParameterConditionImpact on Yield/Purity
SolventEthanol vs. DMFDMF increases rate; ethanol aids purification
Temperature60–80°CHigher temps favor alkylation but risk byproducts
Reducing AgentNaBH₃CN vs. NaBH₄NaBH₃CN selective for imine reduction

Key Considerations for Researchers

  • Data validation : Cross-reference crystallographic data (e.g., CCDC entries) and spectral libraries to avoid misassignment .
  • Safety protocols : Handle thiophene derivatives under inert atmosphere due to potential sensitivity to oxidation .

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